Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-(benzyloxy)-3-oxopentanoate

Asymmetric synthesis Biocatalysis Chiral synthon

Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS 64714-79-0) is a β-keto ester featuring a benzyl-protected terminal hydroxyl group and a molecular formula of C14H18O4 (MW 250.29 g/mol). This bifunctional intermediate combines the nucleophilic and electrophilic reactivity of a β-keto ester with a benzyl ether protecting group that enables selective orthogonal deprotection strategies in multi-step synthesis.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 64714-79-0
Cat. No. B3055428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(benzyloxy)-3-oxopentanoate
CAS64714-79-0
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CCOCC1=CC=CC=C1
InChIInChI=1S/C14H18O4/c1-2-18-14(16)10-13(15)8-9-17-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
InChIKeyXXYYVXDQSFMEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(Benzyloxy)-3-oxopentanoate (CAS 64714-79-0) Compound Profile for Scientific Procurement


Ethyl 5-(benzyloxy)-3-oxopentanoate (CAS 64714-79-0) is a β-keto ester featuring a benzyl-protected terminal hydroxyl group and a molecular formula of C14H18O4 (MW 250.29 g/mol) . This bifunctional intermediate combines the nucleophilic and electrophilic reactivity of a β-keto ester with a benzyl ether protecting group that enables selective orthogonal deprotection strategies in multi-step synthesis. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% , and its primary value lies in asymmetric synthesis applications where stereochemical outcomes can be tuned through ester alkoxy group selection [1].

Procurement Rationale: Why Ethyl 5-(Benzyloxy)-3-oxopentanoate Cannot Be Interchanged with Generic β-Keto Esters


Direct substitution of ethyl 5-(benzyloxy)-3-oxopentanoate with structurally similar β-keto esters such as ethyl 5-hydroxy-3-oxopentanoate (CAS 64714-85-8) or ethyl acetoacetate introduces significant functional liabilities. The benzyl ether moiety at the C5 position serves as a critical orthogonal protecting group that withstands conditions that would cleave free hydroxyl groups, enabling chemoselective transformations not achievable with the unprotected analog [1]. More importantly, the ester alkoxy group (ethyl versus methyl) directly modulates enantioselectivity in microbial reductions: ethyl ester substrates yield stereochemical outcomes that can differ substantially from methyl ester congeners under identical bioreduction conditions [2]. Procurement of generic alternatives without this specific benzyloxy-β-keto ester architecture will fundamentally alter both the synthetic route and the stereochemical fidelity of downstream products.

Quantitative Differentiation Evidence: Ethyl 5-(Benzyloxy)-3-oxopentanoate Versus Closest Analogs and Alternatives


Ester Alkoxy Group Modulation of Enantioselectivity in Microbial Reductions

In yeast-mediated reductions of 5-(benzyloxy)-3-oxopentanoate esters, the choice of ester alkoxy group (ethyl vs. methyl vs. other alkyl chains) significantly alters the enantioselectivity of the reduction [1]. The ethyl ester variant (target compound) enables optimization of enantiomeric excess simply by ester selection, achieving >95% ee for the resulting chiral 5-(benzyloxy)-3-hydroxypentanoates [1]. This tunability is not observed when using the unprotected 5-hydroxy-3-oxopentanoate scaffold, which lacks the benzyl protection necessary for subsequent orthogonal manipulations.

Asymmetric synthesis Biocatalysis Chiral synthon

Orthogonal Benzyl Protection for Chemoselective Multi-Step Synthesis

The benzyl ether at C5 provides orthogonal protection relative to other functional groups encountered in complex molecule synthesis. In the total synthesis of cryptophycin-24 (arenastatin A), methyl 5-benzyloxy-3-oxopentanoate (the methyl ester analog) was employed in a Noyori reduction and Frater alkylation sequence to establish two stereogenic centers that became the C16 hydroxyl and C1' methyl of the cryptophycins [1]. The benzyl group remained intact through these transformations and was selectively cleaved later via hydrogenolysis without affecting other sensitive functionalities. In contrast, the free hydroxyl analog (ethyl 5-hydroxy-3-oxopentanoate, CAS 64714-85-8) cannot provide this chemoselectivity and would require additional protection/deprotection steps that reduce overall yield and increase synthetic complexity [2].

Protecting group strategy Total synthesis Chemoselectivity

Validated Synthetic Protocol with Documented Yield and Purity Specifications

A reproducible multi-step synthesis of ethyl 5-(benzyloxy)-3-oxopentanoate from ethyl acetoacetate and benzyloxymethyl chloride has been documented with full experimental details in patent literature . The procedure yields 47% after silica gel column chromatography, producing a yellow oil characterized by 1H NMR . This protocol provides a benchmark for assessing synthetic efficiency. In comparison, alternative β-keto esters such as ethyl acetoacetate (CAS 141-97-9) lack the C5 functionalization entirely and cannot access the same downstream chiral synthon applications without additional synthetic steps that cumulatively reduce overall yield .

Process chemistry Synthetic methodology Quality control

Procurement-Driven Application Scenarios for Ethyl 5-(Benzyloxy)-3-oxopentanoate (CAS 64714-79-0)


Chiral 1,3,5-Trihydroxypentane Synthon Production via Biocatalytic Reduction

Ethyl 5-(benzyloxy)-3-oxopentanoate serves as a β-keto ester substrate for yeast-mediated asymmetric reductions to yield chiral 5-(benzyloxy)-3-hydroxypentanoates with >95% ee, which function as either (R)- or (S)-1,3,5-trihydroxypentane synthons [1]. This tunable stereochemical outcome, achieved simply through ester alkoxy group selection, makes the compound particularly valuable for producing enantiomerically pure building blocks used in natural product synthesis, including (S)-(-)-lipoic acid intermediates. Procurement of this specific ester variant is essential because alternative ester derivatives (e.g., methyl, tert-butyl) yield different enantioselectivity profiles under identical biocatalytic conditions [1].

Cryptophycin-Class Antitumor Agent Synthesis

In the total synthesis of cryptophycin-24 (arenastatin A), methyl 5-benzyloxy-3-oxopentanoate (the methyl ester analog) is employed in a Noyori reduction and Frater alkylation sequence to establish two critical stereogenic centers that become the C16 hydroxyl and C1' methyl of the cryptophycins [2]. The ethyl ester variant (target compound) can be substituted in analogous synthetic routes with appropriate transesterification or by using the ethyl ester directly, providing flexibility for process development. The benzyl protection remains intact through multiple synthetic transformations, enabling late-stage deprotection via hydrogenolysis. Generic β-keto esters lacking this orthogonal protection require additional protection steps that increase synthetic step count and reduce overall yield [2].

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Protection

Ethyl 5-(benzyloxy)-3-oxopentanoate is employed as a key intermediate in the synthesis of various pharmaceutical agents including analgesics, antibiotics, and antimalarial compounds [3]. The compound's dual functionality—β-keto ester nucleophilic/electrophilic reactivity combined with a benzyl ether protecting group—enables sequential transformations where the benzyl group remains stable during ketone reductions, alkylations, and carbon-carbon bond formations, then is selectively removed via hydrogenolysis at a late stage. The documented synthetic protocol with 47% yield provides a benchmark for process development and cost modeling in pharmaceutical intermediate production.

Asymmetric Synthesis Research and Methodology Development

The 5-(benzyloxy)-3-oxopentanoate scaffold has been established as a model substrate for investigating enantioselective reduction methodologies, including microbial reductions [1] and catalytic asymmetric hydrogenations. The compound's sensitivity to ester alkoxy group effects on stereochemical outcomes makes it a valuable probe for developing new asymmetric catalysts and biocatalytic systems. Procurement of this specific ethyl ester variant enables direct comparison with published enantioselectivity data (>95% ee achievable) [1] and facilitates method validation without introducing variables associated with alternative ester derivatives or unprotected analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-(benzyloxy)-3-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.